2-(1-methyl-1H-indol-3-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide
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Description
2-(1-methyl-1H-indol-3-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C20H18N4O and its molecular weight is 330.391. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such asStrictosidine Synthase . This enzyme plays a crucial role in the biosynthesis of indole alkaloids, which are involved in a variety of biological functions.
Mode of Action
These interactions can lead to changes in the conformation and activity of the target enzyme .
Biochemical Pathways
Given its potential interaction with strictosidine synthase, it may influence the biosynthesis of indole alkaloids . These alkaloids are involved in various biological processes, including cellular signaling, immune response, and metabolic regulation.
Result of Action
By interacting with its target enzyme, the compound may modulate the biosynthesis of indole alkaloids, potentially influencing various biological processes such as cellular signaling and immune response .
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-N-(4-pyrazol-1-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-23-14-15(18-5-2-3-6-19(18)23)13-20(25)22-16-7-9-17(10-8-16)24-12-4-11-21-24/h2-12,14H,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSXCBNSHDJVGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.